molecular formula C18H17N5O2S B2545302 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034461-13-5

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2545302
CAS No.: 2034461-13-5
M. Wt: 367.43
InChI Key: WJIQTKQLTYANCB-UHFFFAOYSA-N
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Description

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic molecule composed of a pyrrolo[2,3-c]pyridin-6(7H)-one ring system, benzo[c][1,2,5]thiadiazole moiety, and a carboxamide functional group. Its structure suggests significant potential in medicinal chemistry due to its unique arrangement of pharmacophores.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step procedures:

  • Step 1: Synthesis of the pyrrolo[2,3-c]pyridin-6(7H)-one core, usually starting from commercially available pyridine derivatives.

  • Step 2: Formation of the benzo[c][1,2,5]thiadiazole unit via cyclization reactions involving substituted benzene derivatives and thiourea.

  • Step 3: Linking the core structures through a coupling reaction to form the final carboxamide compound.

Industrial Production Methods

Industrial-scale production might use optimized versions of these steps to enhance yield and purity. Catalysts, such as palladium complexes in cross-coupling reactions, might be employed alongside solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: Transforming the ethyl group to a carboxylic acid.

  • Reduction: Converting the ketone group to a secondary alcohol.

  • Substitution: Replacing the benzo[c][1,2,5]thiadiazole moiety with other heterocycles.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Employing halogenated reagents under basic conditions.

Major Products Formed

Depending on the reaction, products can range from alcohol and carboxylic acid derivatives to substituted heterocycles.

Scientific Research Applications

Chemistry

This compound's unique framework makes it valuable in the development of new synthetic methodologies.

Biology

It can act as a ligand in biochemical assays to probe enzyme interactions.

Medicine

Due to its structural features, it might exhibit antiviral, anticancer, or antibacterial properties. In vitro and in vivo studies would be necessary to ascertain these activities.

Industry

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other heterocyclic carboxamides, this compound's inclusion of the benzo[c][1,2,5]thiadiazole moiety confers additional electronic and steric properties.

List of Similar Compounds

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide

  • N-(2-(1-ethyl-7-oxo-1H-indole-6-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

This provides a broad overview of the chemical, synthesis, and application aspects of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Want to explore any specific section further?

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQTKQLTYANCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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